molecular formula C12H20FN5 B2605569 4-[(2S,4S)-4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine CAS No. 1820571-56-9

4-[(2S,4S)-4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine

Cat. No.: B2605569
CAS No.: 1820571-56-9
M. Wt: 253.325
InChI Key: XVOHBPDPMBWEAY-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2S,4S)-4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine is a synthetic organic compound characterized by its unique structural features, including a pyrrolidine ring substituted with a fluorine atom and a methylamino group, as well as a dimethylpyrimidinyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2S,4S)-4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or their derivatives.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions to ensure regioselectivity.

    Attachment of the Methylamino Group:

    Coupling with the Pyrimidine Moiety: The final step involves coupling the pyrrolidine intermediate with a dimethylpyrimidinyl derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylamino group, forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the fluorinated pyrrolidine moiety, potentially leading to the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its fluorinated pyrrolidine ring and pyrimidine moiety make it a candidate for probing enzyme active sites and studying protein-ligand interactions.

Medicine

In medicinal chemistry, 4-[(2S,4S)-4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its unique chemical properties make it suitable for various applications, including as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrrolidine ring and pyrimidine moiety can engage in hydrogen bonding, hydrophobic interactions, and van der Waals forces with target proteins, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-[(2S,4S)-4-fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine: shares similarities with other fluorinated pyrrolidine derivatives and pyrimidine-based compounds.

    Fluorinated Pyrrolidines: Compounds like 4-fluoropyrrolidine and its derivatives.

    Pyrimidine Derivatives: Compounds such as 2-amino-4,6-dimethylpyrimidine and its analogs.

Uniqueness

The uniqueness of this compound lies in its specific combination of a fluorinated pyrrolidine ring and a dimethylpyrimidinyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(2S,4S)-4-fluoro-2-(methylaminomethyl)pyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20FN5/c1-14-7-10-6-9(13)8-18(10)11-4-5-15-12(16-11)17(2)3/h4-5,9-10,14H,6-8H2,1-3H3/t9-,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOHBPDPMBWEAY-UWVGGRQHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CC(CN1C2=NC(=NC=C2)N(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]1C[C@@H](CN1C2=NC(=NC=C2)N(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.